molecular formula C23H23N3O4S B296447 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

Katalognummer B296447
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: YYWWYQWOTBHZIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was initially developed as an anti-tumor drug, but it has also shown potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Wirkmechanismus

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 inhibits several protein kinases involved in tumor growth and angiogenesis. Specifically, it inhibits RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is frequently activated in cancer cells. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 also inhibits VEGFR-2 and PDGFR-beta, which are involved in angiogenesis and tumor growth. By inhibiting these protein kinases, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. In clinical trials, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been shown to improve the survival of patients with advanced kidney cancer and to improve the response rate of patients with advanced liver cancer.

Vorteile Und Einschränkungen Für Laborexperimente

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied in preclinical and clinical trials. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is also commercially available, which makes it easy to obtain for lab experiments. However, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain effective concentrations in cell culture or animal models. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is also a potent inhibitor of several protein kinases, which can make it difficult to tease out the specific effects of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 on a particular pathway or protein kinase.

Zukünftige Richtungen

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has several potential future directions for research. One direction is to investigate its potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease. Another direction is to investigate its potential in combination with other drugs or therapies for cancer treatment. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been shown to have some limitations in lab experiments, so future research could focus on developing more stable analogs of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 or using alternative methods to study its effects in vitro and in vivo. Finally, future research could focus on identifying biomarkers that predict response to 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 or developing strategies to overcome resistance to 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 in cancer cells.

Synthesemethoden

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is synthesized by reacting 4-(4-(N-acetylamino)phenylsulfonyl)aniline with N-(2-chloroethyl)-2-(4-formylphenyl)acetamide in the presence of a base and a palladium catalyst. The resulting compound is then reacted with N-phenylethylamine to yield 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006. The synthesis method is well-established and has been published in several scientific journals.

Wissenschaftliche Forschungsanwendungen

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit several protein kinases that are involved in tumor growth and angiogenesis, such as RAF kinase, VEGFR-2, and PDGFR-beta. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been studied for its potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Eigenschaften

Molekularformel

C23H23N3O4S

Molekulargewicht

437.5 g/mol

IUPAC-Name

2-[(4-acetamidophenyl)sulfonylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H23N3O4S/c1-17(27)25-19-11-13-20(14-12-19)31(29,30)26-22-10-6-5-9-21(22)23(28)24-16-15-18-7-3-2-4-8-18/h2-14,26H,15-16H2,1H3,(H,24,28)(H,25,27)

InChI-Schlüssel

YYWWYQWOTBHZIY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.